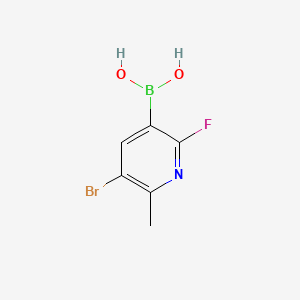
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyridine ring, along with a boronic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to replace a hydrogen atom in the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method utilizes palladium as a catalyst to couple halopyridines with boron reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the desired boronic acid derivative.
化学反応の分析
Types of Reactions
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Hydrolysis: Boronic acids can undergo hydrolysis, especially under physiological pH conditions.
Cross-Coupling Reactions: These reactions involve the coupling of boronic acids with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Aldehydes: Used in oxidative dehydroborylation to revert over-borylated products to mono-borylated alkenes.
Major Products Formed
Thienylpyridyl Garlands: Formed via cross-coupling with heteroaryl halides.
Arenes: Formed via nickel-catalyzed cross-coupling with potassium aryl- and heteroaryl trifluoroborates.
Meso-Substituted ABCD-Type Porphyrins: Formed by functionalization reactions.
科学的研究の応用
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid primarily involves its role in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
- 5-Bromopyridine-3-boronic acid
- 2-Fluoro-3-pyridineboronic acid
- 3-Pyridinylboronic acid
- 6-Bromo-4-methylpyridine-3-boronic acid
Uniqueness
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid is unique due to the combination of bromine, fluorine, and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and selectivity in various reactions. This makes it a valuable compound for specific applications in organic synthesis and drug development.
特性
分子式 |
C6H6BBrFNO2 |
|---|---|
分子量 |
233.83 g/mol |
IUPAC名 |
(5-bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BBrFNO2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2,11-12H,1H3 |
InChIキー |
WEXBIZNVOKFMFN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1F)C)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


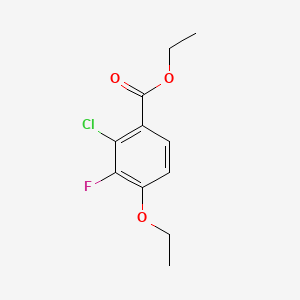
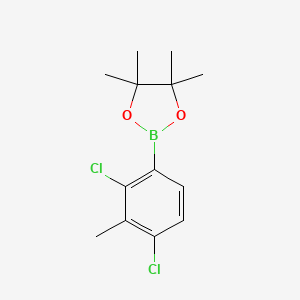
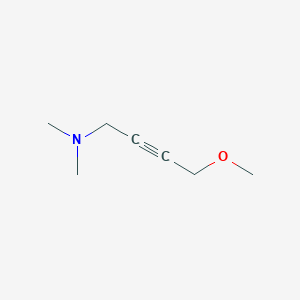
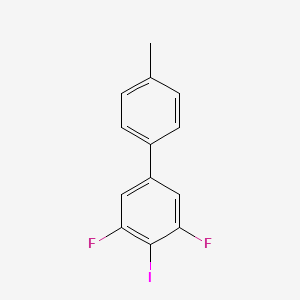
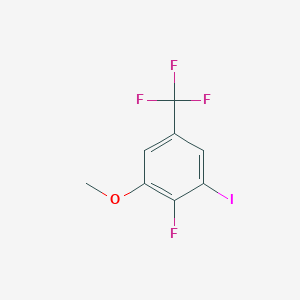
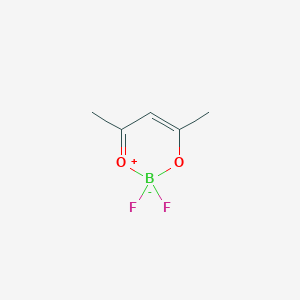
![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)
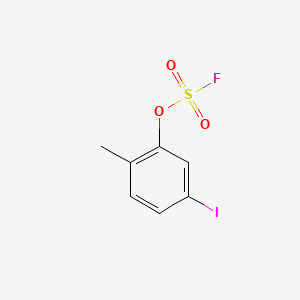


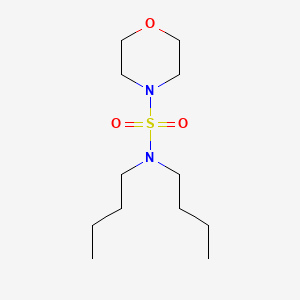
![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)

